![molecular formula C18H18N2O5 B2875814 1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1797890-07-3](/img/structure/B2875814.png)
1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione is a compound characterized by its unique spiro structure, which integrates a piperidine and an isobenzofuran unit. This compound's complex architecture confers unique chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
In Chemistry
Catalyst Design: : This compound's unique spiro structure serves as a template for designing novel catalysts in organic synthesis.
Materials Science:
In Biology
Enzyme Inhibition: : Studied as a potential inhibitor for enzymes involved in various metabolic pathways.
Protein Binding: : Its ability to bind to specific proteins makes it a candidate for targeted drug delivery systems.
In Medicine
Drug Development: : Explored for its potential therapeutic effects in treating diseases like cancer, due to its ability to interfere with cellular processes.
Diagnostic Imaging: : Used in the development of contrast agents for imaging techniques such as MRI.
In Industry
Agricultural Chemicals: : Potential use as a component in the synthesis of pesticides or herbicides.
Polymer Chemistry: : Its derivatives are studied for creating new polymers with desirable mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione typically involves a multi-step process:
Formation of the Spiro Intermediate: : Starting with isobenzofuran and piperidine derivatives, a cyclization reaction is induced, often using a strong acid catalyst under controlled temperature to form the spiro intermediate.
Attachment of Pyrrolidine-2,5-dione Moiety: : The spiro intermediate is then reacted with a suitable pyrrolidine-2,5-dione derivative. This step generally requires a coupling reagent and can be facilitated by microwave irradiation to enhance the reaction efficiency.
Oxidation/Reduction Reactions: : Specific oxidation or reduction steps may be needed to achieve the desired oxidation state of the ketone groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Continuous flow synthesis for improved yield and purity.
Optimization of reaction conditions to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.
Scalability of the synthetic route, ensuring reproducibility and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the ketone groups to alcohols can be achieved with reducing agents such as sodium borohydride.
Substitution: : The pyrrolidine-2,5-dione unit can undergo nucleophilic substitution reactions with various nucleophiles, forming derivatives with potentially diverse biological activities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Acid catalysts like sulfuric acid or p-toluenesulfonic acid for cyclization reactions.
Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
Oxidation Products: : Carboxylic acid derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted pyrrolidine-2,5-dione derivatives.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influencing pathways involved in cell division, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: : Similar in having a spiro structure, such as spirooxindoles and spironaphthalenes.
Pyrrolidine-2,5-dione Derivatives: : Compounds like thalidomide and its analogs, known for their biological activities.
Uniqueness
Structural Complexity: : The unique combination of isobenzofuran and piperidine units in a spiro configuration distinguishes it from other compounds.
Versatility in Reactions: : Its ability to undergo diverse chemical reactions enhances its utility in various fields.
This comprehensive exploration of 1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione underlines its significance and versatility across multiple domains.
Propriétés
IUPAC Name |
1-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14-5-6-15(22)20(14)11-16(23)19-9-7-18(8-10-19)13-4-2-1-3-12(13)17(24)25-18/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLSLDTDPYDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

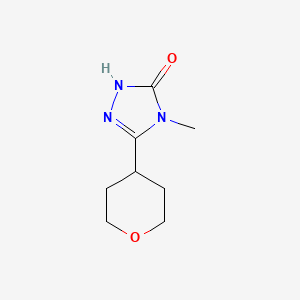
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
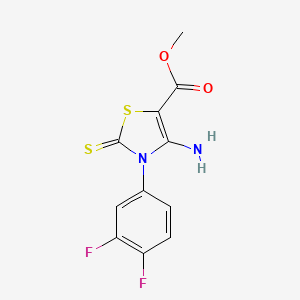
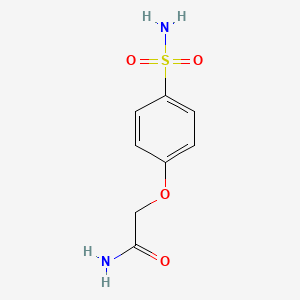
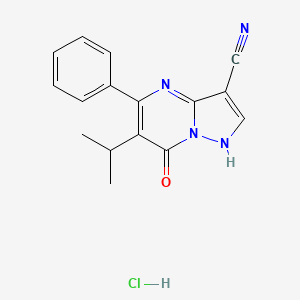
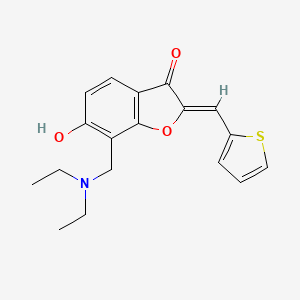
![1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2875743.png)

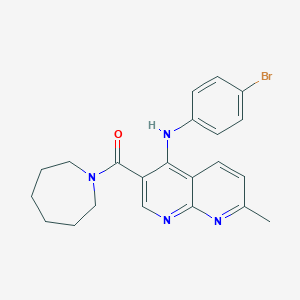
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)
![N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE](/img/structure/B2875750.png)
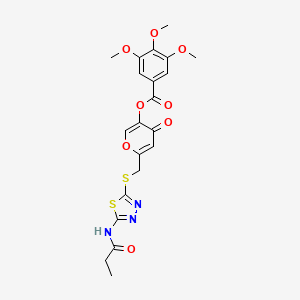
![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)
